molecular formula C56H70N4O2 B11927103 5,15-Bis(4-(dodecyloxy)phenyl)porphyrin

5,15-Bis(4-(dodecyloxy)phenyl)porphyrin

Cat. No.: B11927103
M. Wt: 831.2 g/mol
InChI Key: PSJBNFKXBKNHJK-UHFFFAOYSA-N
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Description

5,15-Bis(4-(dodecyloxy)phenyl)porphyrin: is a synthetic porphyrin derivative characterized by the presence of two dodecyloxyphenyl groups at the 5 and 15 positions of the porphyrin ring Porphyrins are a class of organic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,15-Bis(4-(dodecyloxy)phenyl)porphyrin typically involves the condensation of pyrrole with an aldehyde derivative under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the porphyrin ring. The dodecyloxyphenyl groups are introduced through the use of 4-(dodecyloxy)benzaldehyde as the aldehyde component.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5,15-Bis(4-(dodecyloxy)phenyl)porphyrin undergoes various chemical reactions, including:

    Oxidation: The porphyrin ring can be oxidized to form porphyrin dications or other oxidized derivatives.

    Reduction: Reduction reactions can convert the porphyrin to its reduced forms, such as porphyrinogens.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield porphyrin dications, while substitution reactions can introduce various functional groups onto the dodecyloxyphenyl moieties .

Scientific Research Applications

Chemistry: 5,15-Bis(4-(dodecyloxy)phenyl)porphyrin is used as a building block for the synthesis of more complex porphyrin-based materials. It serves as a precursor for the development of porphyrin-based catalysts and sensors.

Biology: In biological research, this compound is used to study the interactions of porphyrins with biological molecules. It is also employed in the design of porphyrin-based drugs and therapeutic agents.

Medicine: The compound has potential applications in photodynamic therapy (PDT) for cancer treatment. Its ability to generate singlet oxygen upon light irradiation makes it a promising candidate for PDT.

Industry: In the industrial sector, this compound is used in the development of organic photovoltaic cells and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5,15-Bis(4-(dodecyloxy)phenyl)porphyrin involves its ability to interact with light and generate reactive oxygen species (ROS). Upon light irradiation, the compound absorbs photons and transitions to an excited state. This excited state can transfer energy to molecular oxygen, producing singlet oxygen, a highly reactive form of oxygen. Singlet oxygen can then interact with various biological targets, leading to cell damage and apoptosis. This mechanism is particularly relevant in photodynamic therapy for cancer treatment .

Comparison with Similar Compounds

  • 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin
  • 5,10,15,20-Tetra(4-dodecylpyridinum)porphyrin
  • 5,10,15,20-Tetra(4-carboxylphenyl)porphyrin

Comparison: 5,15-Bis(4-(dodecyloxy)phenyl)porphyrin is unique due to the presence of dodecyloxyphenyl groups, which enhance its solubility and functional properties. Compared to 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin, it has better solubility in organic solvents, making it more suitable for solution-based applications. The dodecyloxy groups also provide additional sites for functionalization, allowing for the development of a wider range of derivatives .

Properties

Molecular Formula

C56H70N4O2

Molecular Weight

831.2 g/mol

IUPAC Name

5,15-bis(4-dodecoxyphenyl)-21,23-dihydroporphyrin

InChI

InChI=1S/C56H70N4O2/c1-3-5-7-9-11-13-15-17-19-21-39-61-49-31-23-43(24-32-49)55-51-35-27-45(57-51)41-47-29-37-53(59-47)56(54-38-30-48(60-54)42-46-28-36-52(55)58-46)44-25-33-50(34-26-44)62-40-22-20-18-16-14-12-10-8-6-4-2/h23-38,41-42,57,60H,3-22,39-40H2,1-2H3

InChI Key

PSJBNFKXBKNHJK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=CC=C(C=C7)OCCCCCCCCCCCC)C=C4)N3

Origin of Product

United States

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